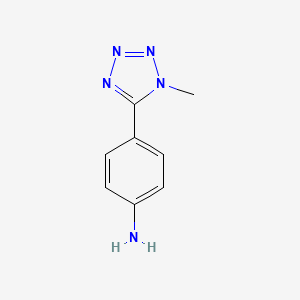

4-(1-Methyl-1H-tetrazol-5-YL)phenylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-methyltetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-13-8(10-11-12-13)6-2-4-7(9)5-3-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKVMRLXRFMCIFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623992 | |

| Record name | 4-(1-Methyl-1H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382637-68-5 | |

| Record name | 4-(1-Methyl-1H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological & Application

"use of 4-(1-Methyl-1H-tetrazol-5-YL)phenylamine as a ligand in coordination chemistry"

Topic: Use of 4-(1-Methyl-1H-tetrazol-5-yl)phenylamine as a Ligand in Coordination Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Executive Summary

This compound (CAS: 382637-68-5) is a bifunctional organic ligand bridging the fields of medicinal chemistry and materials science. Structurally, it consists of a phenyl spacer substituted with a primary amine (–NH₂) and a methylated tetrazole ring.

This ligand is chemically significant for two reasons:

-

Asymmetric Coordination: It offers a "hard" nitrogen donor (amine) and "soft/borderline" nitrogen donors (tetrazole ring), enabling diverse coordination modes with transition metals (Zn, Cd, Cu, Ag).

-

Bioisosterism: The tetrazole moiety serves as a metabolically stable surrogate for carboxylic acids, making this ligand a critical scaffold in the synthesis of bioactive coordination complexes and Metal-Organic Frameworks (MOFs).

Ligand Architecture & Properties[1][2][3]

Electronic and Steric Profile

-

Formula:

-

MW: 175.19 g/mol

-

Acidity: The N1-methyl substitution removes the acidic proton typical of free tetrazoles (

), rendering the ring neutral. -

Donor Sites:

-

Site A (Amine):

hybridized nitrogen. Monodentate. High affinity for hard Lewis acids. -

Site B (Tetrazole): The N2, N3, and N4 atoms are potential donors. However, steric hindrance from the N1-methyl group typically directs coordination to the N3 or N4 positions, often favoring bridging modes in polymeric structures.

-

Solubility Profile

| Solvent | Solubility | Application Note |

| DMSO / DMF | High | Preferred for solvothermal synthesis. |

| Methanol / Ethanol | Moderate | Good for layering/diffusion crystallization. |

| Water | Low | Requires pH adjustment or co-solvents. |

| Chloroform / DCM | Moderate | Useful for ligand purification/extraction. |

Protocol: High-Purity Ligand Synthesis

While the ligand is commercially available, in-house synthesis is often required to ensure isomer purity (N1-methyl vs. N2-methyl). The Nitro-Reduction Route is recommended over direct methylation of the aniline to avoid N-methylation of the amine group.

Workflow Diagram: Synthesis Pathway

Caption: Step-wise synthesis ensuring regioselectivity for the N1-methyl isomer via the nitro-precursor route.

Detailed Procedure

Step 1: Tetrazole Formation

-

Dissolve 4-nitrobenzonitrile (10 mmol) and Sodium Azide (

, 15 mmol) in 20 mL water. -

Add Zinc Bromide (

, 10 mmol) as a Lewis acid catalyst. -

Reflux at 100°C for 24 hours.

-

Acidify with 3M HCl to precipitate 5-(4-nitrophenyl)tetrazole . Filter and dry.

Step 2: Methylation & Isomer Separation

-

Dissolve the tetrazole intermediate in Acetone/DMF. Add

(2 eq). -

Add Methyl Iodide (

, 1.2 eq) dropwise at 0°C. Stir at RT for 4 hours. -

Critical Step: This produces two isomers (N1-methyl and N2-methyl).

Step 3: Reduction to Amine

-

Dissolve the N1-methyl nitro compound in Ethanol.

-

Add 10% Pd/C catalyst (10 wt%).

-

Stir under

atmosphere (balloon pressure) for 12 hours. -

Filter through Celite to remove Pd/C. Evaporate solvent to yield pure This compound .

Protocol: Coordination Complex Synthesis (MOF Fabrication)

This ligand is ideal for constructing luminescent

Target Complex: [Zn(L)₂Cl₂] or 2D-MOF Network

Rationale: Zn(II) prefers tetrahedral or octahedral geometries. The ligand (L) can act as a bridge, binding Zn via the amine and the tetrazole N3, forming polymeric chains or sheets.

Experimental Steps

-

Stock Solutions:

-

Solution A: 0.1 mmol Ligand in 5 mL DMF.

-

Solution B: 0.1 mmol

or

-

-

Layering Method (For Single Crystals):

-

Place 2 mL of Solution A in a narrow test tube.

-

Carefully layer 1 mL of pure solvent mixture (1:1 DMF:MeOH) on top as a buffer.

-

Gently layer 2 mL of Solution B on top.

-

Seal and leave undisturbed in the dark at room temperature for 5-7 days.

-

-

Solvothermal Method (For Bulk Powder/Microcrystals):

-

Mix Solutions A and B in a Teflon-lined autoclave.

-

Heat at 85°C for 48 hours.

-

Cool slowly (5°C/hour) to promote defect-free crystal growth.

-

Characterization Checklist

-

SC-XRD: Confirm coordination mode (Monodentate vs. Bridging).

-

PXRD: Verify phase purity against simulated pattern.

-

IR Spectroscopy: Look for shifts in

stretching (

Applications & Mechanism of Action

Luminescence & Sensing

Complexes of this ligand with

-

Application: Detection of nitro-aromatic explosives or metal ions (

, -

Mechanism: The analyte interacts with the electron-rich tetrazole ring, disrupting the charge transfer pathway.

Drug Development (Bioisosteres)

In medicinal chemistry, the 1-methyl-tetrazole moiety is a pharmacophore often used to improve metabolic stability compared to carboxylates.

-

Strategy: Use the ligand as a scaffold. Functionalize the amine group (via amide coupling) to attach therapeutic payloads, creating "Prodrug" coordination complexes that release the drug upon framework degradation in specific pH environments (e.g., tumor microenvironments).

Coordination Logic Diagram

Caption: Logic flow determining the functional outcome of metal-ligand complexation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Ligand solubility too high in DMF. | Add an antisolvent (Ether or Water) or increase concentration. |

| Amorphous Powder | Reaction rate too fast. | Switch from direct mixing to Layering Method or lower temperature. |

| Mixed Isomers | Incomplete separation during synthesis. | Re-run column chromatography; N1/N2 isomers have distinct |

| Weak Fluorescence | Solvent quenching. | Ensure the complex is fully dried (remove solvent molecules from pores) or measure in solid state. |

References

-

Tetrazole Synthesis & Isomerism

- Title: "Regioselective alkyl

- Source:Journal of Organic Chemistry.

- Context: Defines the conditions (Base/Solvent)

-

Coordination Chemistry of Tetrazoles

-

MOF Applications

- Title: "Tetrazole-Containing Triphenylamine-Based MOF as a Sensitive Sensor."

- Source:Inorganic Chemistry, 2022.

- Context: Demonstrates the use of phenyl-tetrazole ligands in sensing applic

-

Ligand Data

- Title: "4-(1-Methyl-1H-tetrazol-5-yl)

- Source: ChemicalBook / CAS Registry.

-

Context: Physical properties and CAS verification (382637-68-5).[4]

Sources

- 1. Bis[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Coordination chemistry with 1-methyl-5H-tetrazole: cocrystallization, laser-ignition, lead-free primary explosives – one ligand, three goals - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. guidechem.com [guidechem.com]

Application Notes and Protocols: Synthesis of Drug-like Molecules Using Tetrazole Building Blocks

Introduction: The Tetrazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, has emerged as a cornerstone in modern drug discovery.[1][2][3] Its remarkable versatility stems from its unique physicochemical properties, most notably its ability to serve as a bioisosteric replacement for the carboxylic acid group.[4][5][6][7] This substitution can significantly enhance a molecule's metabolic stability, lipophilicity, and membrane permeability, thereby improving its overall pharmacokinetic profile.[4][6][8] The pKa of the N-H proton in a 5-substituted-1H-tetrazole is comparable to that of a carboxylic acid, allowing it to engage in similar crucial hydrogen bonding interactions with biological targets.[6][9][10] Consequently, numerous FDA-approved drugs, such as the antihypertensive agent losartan and the antibiotic cefazolin, incorporate a tetrazole moiety, highlighting its therapeutic significance.[4][5]

This guide provides an in-depth exploration of key synthetic strategies for incorporating tetrazole building blocks into drug-like molecules. We will delve into the mechanistic underpinnings of these reactions, offering detailed, field-proven protocols for their execution. The focus will be on providing not just a series of steps, but a comprehensive understanding of the "why" behind each experimental choice, empowering researchers to adapt and troubleshoot these syntheses for their specific molecular targets.

Core Synthetic Strategies for Tetrazole Incorporation

The synthesis of tetrazole-containing molecules can be broadly categorized into two main approaches: the de novo construction of the tetrazole ring and the functionalization of pre-existing tetrazole building blocks. This guide will cover prominent examples from both categories.

De Novo Synthesis: The [3+2] Cycloaddition of Nitriles and Azides

The most fundamental and widely employed method for constructing the 5-substituted-1H-tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[9][11][12][13] This reaction is prized for its reliability and broad substrate scope.

The reaction proceeds through the addition of an azide anion to the electrophilic carbon of a nitrile. The initial adduct then undergoes cyclization to form the stable, aromatic tetrazole ring.[9] The rate of this reaction is often enhanced by the use of a Lewis or Brønsted acid catalyst, which activates the nitrile towards nucleophilic attack.[9][11]

Below is a generalized workflow for this crucial transformation:

Caption: Generalized workflow for the synthesis of 5-substituted-1H-tetrazoles via [3+2] cycloaddition.

This protocol, adapted from the work of Demko and Sharpless, offers a greener and safer alternative to traditional methods that often employ hazardous hydrazoic acid.[11] The use of water as a solvent and a zinc catalyst makes this a highly practical and scalable procedure.

Materials:

-

Benzonitrile

-

Sodium Azide (NaN₃) - CAUTION: Highly toxic and can form explosive heavy metal azides.

-

Zinc Bromide (ZnBr₂)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzonitrile (1.0 equiv), sodium azide (1.5 equiv), and zinc bromide (0.2 equiv) in deionized water.

-

Heating: Heat the reaction mixture to reflux and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully add diethyl ether to extract any unreacted benzonitrile.

-

Acidification and Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow, dropwise addition of concentrated HCl. This will protonate the tetrazolate anion, causing the product to precipitate out of solution.[9]

-

Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 5-phenyl-1H-tetrazole.

Data Summary:

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [11] |

| Melting Point | 215-217 °C | [13] |

| ¹H NMR (DMSO-d₆) | δ 8.05 (d, 2H), 7.61 (m, 3H) | [13] |

| ¹³C NMR (DMSO-d₆) | δ 155.1, 131.7, 129.9, 127.4, 124.6 | [13] |

Multicomponent Reactions: The Ugi-Azide Reaction

Multicomponent reactions (MCRs) are powerful tools in drug discovery, allowing for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. The Ugi-azide reaction is a prominent MCR for the synthesis of 1,5-disubstituted tetrazoles.[14][15][16]

The Ugi-azide reaction is a four-component reaction involving an aldehyde (or ketone), an amine, an isocyanide, and an azide source (typically trimethylsilyl azide, TMSN₃). The reaction proceeds through the formation of an α-adduct from the isocyanide and a nitrilium ion, which is then trapped by the azide. Intramolecular cyclization of the resulting intermediate yields the 1,5-disubstituted tetrazole.

Caption: Simplified mechanistic pathway of the Ugi-azide reaction.

This protocol demonstrates the power of combining an Ugi-azide reaction with a subsequent intramolecular Heck reaction in a one-pot fashion to rapidly build complex heterocyclic systems.[16]

Materials:

-

2-Bromobenzaldehyde

-

Allylamine hydrochloride

-

Trimethylsilyl azide (TMSN₃) - CAUTION: Toxic and moisture-sensitive.

-

tert-Butyl isocyanide

-

Methanol (MeOH)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (MeCN)

Procedure:

-

Ugi-Azide Reaction: In a sealed vial, combine 2-bromobenzaldehyde (1.0 equiv), allylamine hydrochloride (1.0 equiv), trimethylsilyl azide (1.0 equiv), and tert-butyl isocyanide (1.0 equiv) in methanol. Stir the mixture at 40 °C for 24 hours.

-

Solvent Removal: After the reaction is complete (monitored by TLC), evaporate the solvent under reduced pressure to obtain the crude Ugi adduct. This intermediate is used in the next step without further purification.[16]

-

Heck Cyclization: To the crude Ugi adduct, add acetonitrile, followed by palladium(II) acetate (0.1 equiv), triphenylphosphine (0.2 equiv), and potassium carbonate (2.0 equiv).

-

Heating: Stir the mixture at 105 °C for 3 hours under a nitrogen atmosphere.

-

Workup and Purification: After cooling, perform an aqueous workup and extract the product with an appropriate organic solvent. Purify the crude product by flash column chromatography to afford the desired tetrazolyl-1,2,3,4-tetrahydroisoquinoline.[16]

Functionalization of the Tetrazole Ring: N-Alkylation

For many applications, it is necessary to introduce substituents at the nitrogen atoms of the tetrazole ring. Regioselective N-alkylation can be challenging as it often yields a mixture of N1 and N2 isomers.[17][18]

The alkylation of a 5-substituted-1H-tetrazole typically proceeds via an Sₙ2 reaction between the tetrazolate anion and an alkyl halide. The regioselectivity (N1 vs. N2) is influenced by several factors, including the nature of the substituent at the 5-position, the alkylating agent, the solvent, and the counter-ion.[17][18] Recent methods have been developed to achieve higher regioselectivity.[19][20][21]

Caption: General scheme for the N-alkylation of 5-substituted-1H-tetrazoles.

This protocol provides a practical example of N-alkylation and the subsequent separation of the resulting regioisomers.[17]

Materials:

-

N-Benzoyl 5-(aminomethyl)tetrazole

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: To a solution of N-benzoyl 5-(aminomethyl)tetrazole (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv). Stir the suspension at room temperature for 30 minutes.

-

Alkylation: Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture. Continue stirring at room temperature for 12 hours.

-

Workup: Pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude product, a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ether/hexane) to separate the two regioisomers.[17]

Data Summary for Isomer Identification:

| Isomer | Key ¹³C NMR Signal (Cq of Tetrazole) | Reference |

| 1,5-disubstituted (N1) | ~154 ppm | [17] |

| 2,5-disubstituted (N2) | ~165 ppm | [17] |

Note: The Cq signal of the tetrazole carbon is typically deshielded by about 9-12 ppm in the 2,5-disubstituted isomer compared to the 1,5-disubstituted isomer, providing a reliable method for structural assignment.[17]

Conclusion and Future Outlook

The tetrazole ring is a powerful and versatile building block in the design of novel therapeutic agents. The synthetic methodologies outlined in this guide—from the classic [3+2] cycloaddition to modern multicomponent and regioselective functionalization reactions—provide a robust toolkit for medicinal chemists. As our understanding of the nuanced effects of the tetrazole moiety on drug-target interactions and pharmacokinetic properties continues to grow, the development of even more innovative and efficient synthetic strategies will undoubtedly follow, further cementing the role of tetrazoles in the future of drug discovery.

References

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

-

Duncia, J. V., Pierce, M. E., & Santella, J. B. (1991). Three synthetic routes to a sterically hindered tetrazole. A new one-step mild conversion of an amide into a tetrazole. The Journal of Organic Chemistry, 56(7), 2395–2400. [Link]

-

Chem Help ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]

-

Mondal, S., & Ghorai, P. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]

-

Jaiswal, V., Singh, S., Singh, D., Singh, V. K., & Singh, P. P. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]

-

Jaiswal, V., Singh, S., Singh, D., Singh, V. K., & Singh, P. P. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. [Link]

-

Malik, A., & Singh, J. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Journal of Pharmaceutical Chemistry, 7(5), 1-10. [Link]

-

Popescu, R., & Anuța, V. (2016). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 21(9), 1225. [Link]

-

Mittal, R., & Awasthi, S. K. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis, 51(19), 3765-3783. [Link]

-

Du, Z., Si, C., Li, Y., Wang, Y., & Lu, J. (2011). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. International Journal of Molecular Sciences, 12(7), 4528–4537. [Link]

-

Cambridge MedChem Consulting. (2022). Acid Bioisosteres. [Link]

-

El-Guesmi, N., Khedhiri, S., Hamdi, N., & Al-Ghamdi, A. A. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 23(11), 2769. [Link]

-

Becerra-Becerra, E., Rivera, G., & Garcia-Ramos, J. C. (2023). One-Pot Synthesis of Tetrazole–Triazole Bis-Heterocycles via Ugi–Azide Reaction. Molbank, 2023(3), M1704. [Link]

-

Zhang, W., Wang, Y., & Yang, S. (2024). Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds. The Journal of Organic Chemistry. [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2019). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 15, 2377–2385. [Link]

-

Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2419-2424. [Link]

-

Ghorbani-Choghamarani, A., & Yousofvand, Z. (2017). A Facile Method for Synthesis of Tetrazoles Catalyzed by Magnetic Nano Composite Fe3O4@SiO2-SO3H. Journal of Synthetic Chemistry, 1(1), 1-6. [Link]

-

Grigor’eva, A. A., & Ioffe, D. S. (2017). Synthesis of Tetrazole-Derived Organocatalysts via Azido-Ugi Reaction with Cyclic Ketimines. The Journal of Organic Chemistry, 82(24), 13689–13695. [Link]

-

Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459. [Link]

-

Halder, S., & Kureshy, R. I. (2014). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 79(14), 6834–6840. [Link]

-

Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2010). ChemInform Abstract: Selective N-Alkylation of Tetrazole and 5-Substituted Tetrazoles (I) by Alcohols (II). ChemInform, 41(2). [Link]

-

Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Organic Chemistry Portal. [Link]

-

Singh, H., & Chawla, A. S. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Medicinal Chemistry Research, 22(12), 5715–5729. [Link]

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(7), 2586–2617. [Link]

-

Yuan, Z., & Chen, J. (2025). Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate. [Link]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. tandfonline.com [tandfonline.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. drughunter.com [drughunter.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. youtube.com [youtube.com]

- 10. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 11. 1H-Tetrazole synthesis [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 15. mdpi.com [mdpi.com]

- 16. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Al(OTf)3-Catalyzed Regioselective N2-Arylation of Tetrazoles with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines [organic-chemistry.org]

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Novel Biphenyl Tetrazoles

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the evaluation of novel biphenyl tetrazole compounds for antimicrobial activity. This document provides not only step-by-step protocols for essential assays but also delves into the scientific rationale behind the experimental design, ensuring a thorough understanding of the methodologies and the interpretation of results. The focus is on establishing a robust and self-validating system for the preliminary assessment of new chemical entities in the fight against microbial resistance.

The biphenyl tetrazole scaffold is a cornerstone in medicinal chemistry, with the tetrazole ring acting as a bioisostere for the carboxylic acid group, which is crucial for various biological activities.[1][2] This structural feature is prominent in several FDA-approved drugs.[1] The incorporation of a biphenyl moiety has also been a successful strategy in drug design, notably in the "sartan" class of antihypertensive agents.[1] The convergence of these two pharmacophores has led to the exploration of novel biphenyl tetrazole derivatives for a range of therapeutic applications, including their potential as antimicrobial agents.[1][2][3]

Rationale for Investigating Biphenyl Tetrazoles as Antimicrobial Agents

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents with novel mechanisms of action.[4] Biphenyl tetrazoles are attractive candidates for several reasons:

-

Structural Mimicry : The tetrazole group can mimic the carboxylate moiety found in many natural substrates of bacterial enzymes, potentially leading to competitive inhibition.[1]

-

Scaffold for Diversity : The biphenyl core allows for substitution at multiple positions, enabling the synthesis of a large library of derivatives with varied electronic and steric properties to optimize antimicrobial activity and pharmacokinetic profiles.[1][5]

-

Potential for Novel Mechanisms : While some tetrazole derivatives have been shown to inhibit known targets, the unique combination of the biphenyl and tetrazole moieties may lead to interactions with novel bacterial targets, circumventing existing resistance mechanisms.[6][7] One potential mechanism is the inhibition of crucial bacterial enzymes like metallo-beta-lactamases, which are responsible for resistance to carbapenem antibiotics.[7]

Synthesis of a Novel Biphenyl Tetrazole Derivative

A representative synthesis of a novel biphenyl tetrazole derivative is outlined below, starting from the commercially available 4'-Methyl-biphenyl-2-carbonitrile.[1] This multi-step synthesis involves the formation of the tetrazole ring, followed by functionalization to introduce further diversity.

Caption: Workflow for the broth microdilution MIC assay.

Data Presentation and Interpretation

The results of the MIC assay should be presented in a clear and concise table, allowing for easy comparison of the activity of the novel biphenyl tetrazole compounds against different bacterial strains.

| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | MRSA (Clinical Isolate) MIC (µg/mL) |

| TB-A | 8 | 16 | >64 | 8 |

| TB-B | 4 | 8 | 32 | 4 |

| TB-E | 2 | 4 | 16 | 2 |

| TB-K | 1 | 2 | 8 | 1 |

| Ciprofloxacin | 0.25 | 0.015 | 0.25 | 0.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values would be determined experimentally.

Investigating the Mechanism of Action

While the MIC assay provides crucial information about the potency of a compound, understanding its mechanism of action is essential for further development. For biphenyl tetrazoles, a potential mechanism is the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. [7]

Application Note: β-Lactamase Inhibition Assay

Principle: This assay determines if the biphenyl tetrazole compound can inhibit the activity of β-lactamase, thereby restoring the efficacy of a β-lactam antibiotic against a resistant bacterial strain. A chromogenic β-lactam substrate, such as nitrocefin, is used. In the presence of β-lactamase, nitrocefin is hydrolyzed, resulting in a color change that can be measured spectrophotometrically. An effective inhibitor will prevent this color change.

Expected Outcome: A dose-dependent decrease in the rate of nitrocefin hydrolysis in the presence of the biphenyl tetrazole compound would indicate inhibition of β-lactamase.

Conclusion

The protocols and application notes provided in this guide offer a robust framework for the initial evaluation of novel biphenyl tetrazole compounds as potential antimicrobial agents. By adhering to these standardized methods and incorporating the principles of a self-validating system, researchers can generate reliable and reproducible data to guide the drug discovery and development process. The promising structural features of biphenyl tetrazoles warrant their continued investigation in the quest for new therapies to combat the global threat of antimicrobial resistance.

References

- Benchchem. (n.d.). Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of Novel Antimicrobial Agents.

- UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials.

- Der Pharma Chemica. (2012). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles.

- JoVE. (n.d.). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria.

- ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles.

- ACS Omega. (2025). Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies.

- ResearchGate. (n.d.). Current scenario of tetrazole hybrids for antibacterial activity.

- PMC. (n.d.). Synthesis and antibacterial evaluation of a novel series of synthetic phenylthiazole compounds against methicillin-resistant Staphylococcus aureus (MRSA).

- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

- Frontiers. (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- Benchchem. (n.d.). Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4".

- ResearchGate. (n.d.). Synthesis and Antibacterial Activities of Novel Biphenyltetrazole Derivatives Bearing 1,3,4‐Oxadiazole.

- Chemistry & Biology Interface. (2015). synthesis, characterization and anti-microbial activity of novel bipyenyl tetrazole derivatives.

- PMC. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria.

- PubMed. (n.d.). Antibiotic sensitization using biphenyl tetrazoles as potent inhibitors of Bacteroides fragilis metallo-beta-lactamase.

- Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC).

- Benchchem. (n.d.). Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibiotic PF 1052.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. cbijournal.com [cbijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 7. Antibiotic sensitization using biphenyl tetrazoles as potent inhibitors of Bacteroides fragilis metallo-beta-lactamase - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: NMR Interpretation of 4-(1-Methyl-1H-tetrazol-5-yl)phenylamine

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in a research environment. It prioritizes the most common and difficult challenge with this scaffold: distinguishing the N1- vs. N2- regioisomers.

Executive Summary & Structural Context

The compound 4-(1-Methyl-1H-tetrazol-5-yl)phenylamine is a critical intermediate in medicinal chemistry. The tetrazole ring acts as a bioisostere for carboxylic acids, improving metabolic stability.

The Core Challenge: Synthesis of substituted tetrazoles often yields a mixture of 1,5-disubstituted (the target) and 2,5-disubstituted isomers. These isomers have identical masses and very similar polarities, making MS and TLC insufficient for structural proof. NMR is the definitive tool for assignment, provided the specific diagnostic signals are interpreted correctly.

Target Structure

-

Scaffold: Phenylamine (Aniline) attached to C5 of a Tetrazole.

-

Substitution: Methyl group at position N1 of the tetrazole.

-

Symmetry: The para-substituted phenyl ring creates an AA'BB' spin system (or AA'XX').

Baseline Spectral Data (Standard Reference)

Solvent: DMSO-d₆ (Recommended for solubility and observing exchangeable -NH₂ protons)

Table 1: Expected ¹H NMR Shifts (400 MHz, DMSO-d₆)

| Moiety | Proton Count | Multiplicity | Chemical Shift (δ, ppm) | Coupling (J, Hz) | Diagnostic Notes |

| -NH₂ | 2H | Broad Singlet | 5.5 – 6.0 | N/A | Disappears in D₂O shake. Shift is concentration-dependent. |

| Ar-H (Ortho to NH₂) | 2H | Doublet (d) | 6.6 – 6.8 | ~8.5 | Upfield due to resonance donation from -NH₂. |

| Ar-H (Ortho to Tetrazole) | 2H | Doublet (d) | 7.4 – 7.7 | ~8.5 | Downfield due to electron-withdrawing tetrazole. |

| N-CH₃ (Tetrazole) | 3H | Singlet (s) | 4.0 – 4.2 | N/A | CRITICAL: See Regioisomer Section below. |

Table 2: Expected ¹³C NMR Shifts (100 MHz, DMSO-d₆)

| Carbon Environment | Chemical Shift (δ, ppm) | Diagnostic Value |

| N-CH₃ | 33.0 – 36.0 | Diagnostic for N1-isomer. (N2-isomer is typically ~39-42 ppm). |

| Tetrazole C5 | 152.0 – 156.0 | Diagnostic for N1-isomer. (N2-isomer is typically >162 ppm). |

| Ar-C (C-NH₂) | 150.0 – 152.0 | Deshielded quaternary carbon. |

| Ar-C (C-Tetrazole) | 112.0 – 115.0 | Quaternary carbon linking rings. |

Critical Troubleshooting: The N1 vs. N2 Isomer Problem

The most frequent user inquiry involves confirming the regiochemistry of the methyl group. Alkylation of 5-substituted tetrazoles often favors the N2-isomer (thermodynamic product), whereas the N1-isomer (kinetic) might be the desired pharmaceutical target.

Diagnostic Workflow: Distinguishing Isomers

Figure 1: Logic flow for definitively assigning tetrazole regiochemistry.

The "Self-Validating" Protocol (NOE Experiment)

To scientifically prove your structure is the N1-isomer, you must perform a NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE difference experiment.

-

Mechanism: In the 1-methyl isomer, the methyl group is spatially close to the ortho-protons of the phenyl ring (positions 2 and 6). In the 2-methyl isomer, the methyl group points away from the phenyl ring.

-

Expected Result:

-

Irradiate Methyl (4.1 ppm): If you see enhancement of the aromatic doublet at ~7.5 ppm, you have the 1-methyl isomer.

-

Absence of NOE: Strongly suggests the 2-methyl isomer (or poor relaxation parameters).

-

Troubleshooting Common Anomalies (FAQs)

Q1: "I cannot see the -NH₂ protons in my spectrum."

Cause: Chemical exchange. If your solvent contains water (even trace amounts in CDCl₃) or is acidic, the amine protons exchange with the solvent deuterium rapidly, broadening the peak into the baseline. Solution:

-

Switch to DMSO-d₆ (dry ampoule). DMSO forms strong hydrogen bonds with the amine, slowing exchange and sharpening the signal.

-

Increase sample concentration (>10 mg/mL).

-

Verification: Add one drop of D₂O to the NMR tube and shake. If the broad singlet at 5.5 ppm disappears, it was the -NH₂.

Q2: "The aromatic region looks like two distorted triplets, not doublets."

Cause: Second-order effects (Roofing).

Although described as an AA'BB' system, if the chemical shift difference between the two sets of protons is small relative to the coupling constant (

-

Use a higher field magnet (e.g., 600 MHz vs. 300 MHz) to increase

(in Hz) and resolve the doublets.

Q3: "There is a small satellite peak near the methyl singlet."

Cause: This is likely the ¹³C satellite (

-

Integrate the main peak vs. the impurity.

-

Check the chemical shift.[1][2][3][4][5][6][7][8][9] If the impurity is at ~4.4 ppm (downfield of your 4.1 ppm peak), it is likely the N2-isomer.

Advanced Characterization Protocols

Protocol A: 1H-15N HMBC (Nitrogen Connectivity)

If carbon data is ambiguous, ¹⁵N NMR is the ultimate adjudicator.

-

1-Methyl Isomer: The methyl protons will correlate to N1 (typically ~ -180 to -200 ppm relative to nitromethane) and N5 ? (No, N-methyl correlates to the nitrogen it is attached to).

-

Differentiation: The ¹⁵N chemical shifts of N1 and N2 are distinct. N2 is generally more shielded (upfield) than N1.

Protocol B: Regioisomer Quantitation

To quantify the ratio of N1/N2 isomers in a crude reaction mixture:

-

Pulse Sequence: Use a standard proton pulse with a long relaxation delay (

) to ensure full relaxation of both methyl signals. -

Integration: Set the integral of the aromatic region (4H total) to 4.00.

-

Calculation: Integrate the N1-Me (4.1 ppm) and N2-Me (4.4 ppm) separately.

References

-

Butler, R. N. (1996). "Tetrazoles."[5][8][9][10][11][12] In Comprehensive Heterocyclic Chemistry II, Vol 4. Elsevier. (Definitive text on tetrazole numbering and shifts).

-

Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. (Foundational work establishing 1,4- vs 1,5- regioselectivity analysis).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for AA'BB' systems and solvent effects).

- BenchChem. (2024). "A Comparative Guide to the Spectroscopic Analysis of Tetrazole Isomers." (General reference for N1 vs N2 shift trends).

Sources

- 1. 13Carbon NMR [chem.ch.huji.ac.il]

- 2. One moment, please... [chemistrysteps.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 5. benchchem.com [benchchem.com]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pnrjournal.com [pnrjournal.com]

- 10. 1-methyl-1H-tetrazol-5-amine | C2H5N5 | CID 138492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. nanomedicine-rj.com [nanomedicine-rj.com]

- 12. scielo.org.za [scielo.org.za]

"alternative catalysts for 5-substituted 1H-tetrazole synthesis"

<Technical Support Center: 5-Substituted 1H-Tetrazole Synthesis > A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support hub for the synthesis of 5-substituted 1H-tetrazoles. This resource is engineered to provide researchers with in-depth, field-proven insights into the selection and application of alternative catalysts. As the pharmaceutical industry moves towards safer and more efficient synthetic routes, understanding the nuances of these catalysts is paramount.[1] 5-substituted 1H-tetrazoles are crucial bioisosteres of carboxylic acids in medicinal chemistry, offering similar acidity but with improved metabolic stability and lipophilicity, as seen in FDA-approved drugs like losartan and valsartan.[2]

This guide provides troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental designs to navigate the common challenges encountered when moving beyond traditional—and often hazardous—synthetic methods.[3][4]

Part 1: General FAQs & Safety Advisories

This section addresses overarching questions and critical safety protocols applicable to most tetrazole synthesis workflows.

Frequently Asked Questions (General)

-

Q1: Why is there a significant push for "alternative catalysts" in 5-substituted 1H-tetrazole synthesis?

-

A1: The classic methods for synthesizing these tetrazoles often involve reagents like tributyltin azide or the in-situ generation of hydrazoic acid (HN₃).[1][3] Hydrazoic acid is highly toxic, volatile, and explosive, posing significant safety risks.[3][5] Furthermore, organotin compounds are notoriously toxic and environmentally damaging.[1] Alternative catalysts, particularly those based on zinc, copper, or iron, offer safer, more environmentally benign, and often more efficient routes that avoid these hazardous reagents.[1][3]

-

-

Q2: What is the fundamental reaction mechanism catalyzed by these alternatives?

-

A2: The core transformation is a [3+2] cycloaddition between an organic nitrile (R-C≡N) and an azide source (commonly sodium azide, NaN₃).[2][6] Most alternative catalysts are Lewis acids (e.g., Zn(II), Cu(I), Al(III)).[7] They function by coordinating to the nitrogen atom of the nitrile. This coordination withdraws electron density, making the nitrile's carbon atom more electrophilic and thus more susceptible to nucleophilic attack by the azide anion.[8][9] This activation lowers the energy barrier for the cycloaddition to proceed.[7][10]

-

-

Q3: What are the primary safety concerns when working with sodium azide (NaN₃)?

-

A3: Sodium azide is acutely toxic if inhaled, ingested, or absorbed through the skin.[5][11] The most critical danger is its reaction with acids, which rapidly generates the highly toxic and explosive hydrazoic acid gas (HN₃).[5][11] It can also form shock-sensitive and explosive heavy metal azides if it comes into contact with metals like lead, copper, zinc, or silver, including in drain pipes.[5] Always use non-metal spatulas and handle NaN₃ in a well-ventilated fume hood.[5][11]

-

-

Q4: My starting nitrile is unreactive. What general strategies can I employ?

-

A4: Unactivated nitriles, particularly aliphatic ones, can be challenging substrates.[7] General strategies to improve reactivity include:

-

Increasing Temperature: Many protocols require elevated temperatures (100-140 °C) to drive the reaction to completion.[12][13]

-

Solvent Choice: High-boiling polar aprotic solvents like DMF or DMSO are often effective as they can help dissolve reagents and facilitate the reaction at higher temperatures.[6][13][14]

-

Catalyst Loading: Increasing the catalyst loading can sometimes improve conversion, though this should be optimized.

-

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for less reactive nitriles.[7]

-

-

Part 2: Catalyst-Specific Troubleshooting Guides

This section details common issues and solutions for specific classes of alternative catalysts.

Guide 1: Zinc-Based Catalysts (e.g., ZnBr₂, Zn(OTf)₂, ZnO)

Zinc salts are among the most popular and versatile catalysts for this transformation, known for their effectiveness in various solvents, including water.[2][7]

Troubleshooting Zinc-Catalyzed Reactions

| Symptom / Observation | Probable Cause | Recommended Solution & Explanation |

| Low to No Product Yield | 1. Insufficient Catalyst Activity: The Lewis acidity of the zinc salt is crucial. The choice of counter-ion matters (e.g., OTf⁻ > Br⁻ > Cl⁻). | 1. Switch to a More Active Salt: Consider using zinc triflate (Zn(OTf)₂) for challenging substrates, as it is a stronger Lewis acid.[7] |

| 2. Poor Substrate Solubility: The nitrile may not be sufficiently soluble in the chosen solvent (e.g., water) for the reaction to proceed efficiently. | 2. Change or Add Co-solvent: While water is an excellent green solvent for many substrates, a mixture of water and a water-miscible organic solvent like methanol or isopropanol can improve solubility and yields.[7] | |

| 3. Reaction Not at Equilibrium: The reaction may be reversible or simply slow, especially with electron-rich aromatic or unactivated aliphatic nitriles.[7] | 3. Increase Temperature/Time: Refluxing for 12-48 hours is common.[2] Ensure the reaction has been given sufficient time to complete by monitoring with TLC or LC-MS. | |

| Formation of Amide Side-Product | Hydrolysis of Nitrile: In aqueous or non-anhydrous conditions, the nitrile can hydrolyze to the corresponding amide, especially at elevated temperatures.[6] | Use Anhydrous Conditions: If amide formation is significant, switch to an anhydrous organic solvent (e.g., dry DMF, Toluene) and ensure all reagents and glassware are dry. Run the reaction under an inert atmosphere (N₂ or Ar).[6] |

| Difficulty in Product Isolation | Product is Water-Soluble: The resulting tetrazolate salt is often highly soluble in water, making extraction difficult.[6] | Acidify Carefully: After the reaction, cool the mixture in an ice bath and slowly acidify to a pH of ~1-2 with an acid like 3M HCl.[2] This protonates the tetrazole, making it less polar and often causing it to precipitate. Perform this in a fume hood due to HN₃ evolution. [2] |

| Product Remains in Aqueous Layer: Even after acidification, polar tetrazoles may stay in the aqueous phase.[6] | Use a More Polar Extraction Solvent: Instead of ethyl acetate or DCM, try extractions with a more polar solvent like n-butanol. Alternatively, consider salting out the product by saturating the aqueous layer with NaCl before extraction. |

Guide 2: Copper-Based Catalysts (e.g., Cu₂O, CuI, Cu(II) complexes)

Copper catalysts, particularly heterogeneous ones like Cu₂O or supported Cu nanoparticles, are gaining traction due to their low cost, reusability, and high efficiency.[3][15]

Troubleshooting Copper-Catalyzed Reactions

| Symptom / Observation | Probable Cause | Recommended Solution & Explanation |

| Reaction Stalls or is Sluggish | 1. Catalyst Oxidation: If using a Cu(I) source, it can be oxidized to inactive Cu(II) by atmospheric oxygen, a common issue in "click chemistry".[16][17] | 1. Use Inert Atmosphere/Reducing Agent: Degas solvents and run the reaction under N₂ or Ar. While less common in tetrazole synthesis than in CuAAC, adding a mild reducing agent like sodium ascorbate can sometimes help maintain the active Cu(I) state.[16][17] |

| 2. Catalyst Poisoning: Certain functional groups (e.g., thiols) on the nitrile substrate can bind strongly to the copper center and inhibit catalysis. | 2. Protect Functional Groups: If catalyst poisoning is suspected, consider protecting the interfering functional group prior to the cycloaddition reaction. | |

| Formation of Red/Purple Precipitate | Copper Acetylide Formation: Terminal alkynes are known to form insoluble, often colorful, copper acetylide precipitates with Cu(I).[18] While nitriles are the substrate here, impurities or side reactions could lead to similar complex formation. | Use a Ligand: In copper catalysis, ligands are often used to stabilize the copper ion and prevent precipitation.[16] Consider adding a nitrogen-based ligand like TMEDA or a phosphine ligand if catalyst deactivation via precipitation is suspected. |

| Inconsistent Results with Heterogeneous Catalyst | Leaching or Deactivation of Catalyst: The active copper species may leach from the solid support into the solution, or the surface may become fouled over multiple runs. | Test for Leaching & Regenerate: After a reaction, filter the catalyst and add fresh reagents to the filtrate. If the reaction proceeds, leaching is occurring. Check the literature for catalyst regeneration procedures, which may involve washing or recalcination. |

Part 3: Experimental Protocols & Data

Workflow & Mechanistic Diagrams

A generalized workflow for screening alternative catalysts is essential for methodical optimization.

Caption: General experimental workflow for catalytic 5-substituted 1H-tetrazole synthesis.

The catalytic cycle typically involves Lewis acid activation of the nitrile.

Caption: Simplified mechanism for Lewis acid-catalyzed [3+2] azide-nitrile cycloaddition.[7]

Protocol 1: Zinc Bromide-Catalyzed Synthesis in Water

This protocol, adapted from the work of Demko and Sharpless, offers a safe and environmentally friendly approach.[2][7]

Materials:

-

Organic Nitrile (10 mmol, 1.0 equiv)

-

Sodium Azide (NaN₃) (12 mmol, 1.2 equiv) (Caution: Acutely Toxic!) [5]

-

Zinc Bromide (ZnBr₂) (12 mmol, 1.2 equiv)

-

Deionized Water (20 mL)

-

3M Hydrochloric Acid (HCl)

-

Ethyl Acetate

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the organic nitrile (10 mmol), sodium azide (0.78 g, 12 mmol), and zinc bromide (2.7 g, 12 mmol).[2]

-

Add 20 mL of deionized water to the flask.

-

Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reaction times can range from 12 to 48 hours depending on the nitrile's reactivity.[2]

-

Once the reaction is complete, cool the mixture to room temperature.

-

In a well-ventilated fume hood , place the flask in an ice bath and slowly add 3M HCl dropwise to acidify the mixture to a pH of ~1. This step protonates the tetrazole product and must be done with caution as toxic hydrazoic acid (HN₃) may be generated.[2]

-

The protonated tetrazole product will often precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

If the product does not precipitate, transfer the acidified mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by recrystallization or silica gel column chromatography as needed.

Protocol 2: Heterogeneous Silica Sulfuric Acid-Catalyzed Synthesis

This method utilizes a reusable solid acid catalyst, simplifying work-up.[3]

Materials:

-

Organic Nitrile (1 mmol, 1.0 equiv)

-

Sodium Azide (NaN₃) (1.2 mmol, 1.2 equiv)

-

Silica Sulfuric Acid (500 mg)

-

N,N-Dimethylformamide (DMF) (10 mL)

Procedure:

-

Combine the nitrile (1 mmol), sodium azide (78 mg, 1.2 mmol), and silica sulfuric acid (500 mg) in a round-bottom flask with 10 mL of DMF.[3]

-

Heat the suspension to reflux with stirring for 4-12 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature.

-

Filter the mixture to recover the solid acid catalyst. The catalyst can be washed, dried, and reused.[3]

-

The filtrate is concentrated under vacuum to remove the DMF.

-

The crude residue is then subjected to a standard aqueous work-up (acidification and extraction/filtration as described in Protocol 1) to isolate the product.[3]

Comparative Data of Selected Alternative Catalysts

The following table summarizes the performance of various catalytic systems. Yields are highly substrate-dependent.

| Catalyst System | Typical Loading (mol%) | Solvent | Temp (°C) | Time (h) | Reported Yield Range (%) | Key Advantages |

| ZnBr₂ / H₂O | 120 (stoichiometric) | Water | 100-105 | 12-48 | 80-98 | Green solvent, high safety profile, broad scope.[2][7] |

| Zn(OTf)₂ / Anhydrous | 5 | RCN/DCM | 25 | 0.5-12 | 75-95 | High Lewis acidity, mild conditions for activated substrates.[7][12] |

| Cu₂O (nanoparticles) | 10 | DMF | 120 | 5-10 | 85-95 | Heterogeneous, reusable, efficient.[3] |

| CoY Zeolite | ~20 mg per mmol | DMF | 120 | 14 | 80-95 | Heterogeneous, reusable, good for aliphatic nitriles.[13] |

| Silica Sulfuric Acid | Solid Support | DMF | 130 | 4-12 | 72-95 | Reusable solid acid, simple filtration work-up.[3] |

| FeCl₃-SiO₂ | Solid Support | DMF | 120-130 | 6-12 | 80-96 | Magnetic, easily recoverable, cost-effective.[3][19] |

References

-

Royal Society of Chemistry. CHAPTER 2: Zinc-Catalyzed Heterocycle Synthesis. Available from: [Link]

-

RSC Publishing. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. Available from: [Link]

-

Specialty Chemicals Magazine. The Future of Tetrazole Synthesis: Alternatives to Tributyltin Azide. Available from: [Link]

-

PubMed. Theoretical Study of the [2+3] Cycloaddition of Nitrones to Nitriles-Influence of Nitrile Substituent, Solvent and Lewis Acid Coordination. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of 1H-tetrazoles. Available from: [Link]

-

MDPI. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Available from: [Link]

-

ACS Publications. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. Available from: [Link]

-

RSC Publishing. Recent advances in multicomponent synthesis of 5-substituted 1 H -tetrazoles from aldehydes: catalytic methods and green chemistry approaches. Available from: [Link]

-

ScienceDirect. An efficient and economical synthesis of 5-substituted 1H-tetrazoles via Pb(II) salt catalyzed [3+2] cycloaddition of nitriles and sodium azide. Available from: [Link]

-

University of Illinois Urbana-Champaign. Sodium Azide NaN3 | Division of Research Safety. Available from: [Link]

-

Taylor & Francis Online. Tetrazole – Knowledge and References. Available from: [Link]

-

Taylor & Francis Online. A Green and Ecofriendly Catalytic System for One-Pot Three-Component Synthesis of 5-Substituted 1H-Tetrazoles Under Microwave Irradiation. Available from: [Link]

-

Nature. Synthesis of (E)-2-(1H-tetrazole-5-yl)-3-phenylacrylenenitrile derivatives catalyzed by new ZnO nanoparticles embedded in a thermally stable magnetic periodic mesoporous organosilica under green conditions. Available from: [Link]

-

Journal of Chemical Health Risks. Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Available from: [Link]

-

ACS Publications. Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. Available from: [Link]

-

The University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide. Available from: [Link]

-

Semantic Scholar. GREEN SYNTHESIS OF 5-SUBSTITUTED-1H-1,2,3,4-TETRAZOLES AND 1-SUSTITUTED-1H-1,2,3,4-TETRAZOLES VIA [3+2] CYCLOADDITION BY REUSABL. Available from: [Link]

-

Texas Advanced Computing Center. The Lewis Assisted C—CN Bond Activation of Benzonitrile Using Zerovalent Group 10 Metal Complexes with Dippe Ligand. Available from: [Link]

-

Growing Science. Current Chemistry Letters Zn(OAc)2•2H2O-catalyzed efficient synthesis of 5-Substituted 1H-tetrazoles. Available from: [Link]

-

RSC Publishing. Gold/Lewis acid catalyzed oxidative cyclization involving activation of nitriles. Available from: [Link]

-

ResearchGate. The proposed mechanism of synthesis of 5-substituted-1H-tetrazole.... Available from: [Link]

-

University of Wisconsin-Madison. Safe Handling of Sodium Azide (SAZ). Available from: [Link]

-

ResearchGate. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Available from: [Link]

-

RSC Publishing. A DFT study of the role of the Lewis acid catalysts in the [3 + 2] cycloaddition reaction of the electrophilic nitrone isomer of methyl glyoxylate oxime with nucleophilic cyclopentene. Available from: [Link]

-

MDPI. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Available from: [Link]

-

SciELO South Africa. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. Available from: [Link]

-

Sabinet. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Available from: [Link]

-

Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available from: [Link]

-

PMC. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. Available from: [Link]

-

PMC. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Available from: [Link]

-

PMC. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Available from: [Link]

-

RSC Publishing. Highly efficient synthesis of 1- and 5-substituted 1H-tetrazoles using chitosan derived magnetic ionic liquid as a recyclable biopolymer-supported catalyst. Available from: [Link]

-

DergiPark. Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applications. Available from: [Link]

-

Reddit. Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Available from: [Link]

-

MDPI. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 6. benchchem.com [benchchem.com]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. Theoretical study of the [2+3] cycloaddition of nitrones to nitriles-influence of nitrile substituent, solvent and Lewis acid coordination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. A DFT study of the role of the Lewis acid catalysts in the [3 + 2] cycloaddition reaction of the electrophilic nitrone isomer of methyl glyoxylate oxime with nucleophilic cyclopentene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. reddit.com [reddit.com]

- 19. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(1-Methyl-1H-tetrazol-5-YL)phenylamine and Its Analogs

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with potent and selective biological activities is perpetual. The tetrazole ring, a bioisostere of the carboxylic acid group, stands out as a privileged structure, enhancing metabolic stability and receptor affinity.[1] When coupled with a phenylamine core, a common pharmacophore in kinase inhibitors, the resulting molecule, 4-(1-Methyl-1H-tetrazol-5-YL)phenylamine, presents a compelling starting point for drug discovery. This guide provides a comparative analysis of the biological activities of analogs of this scaffold, drawing upon experimental data from published research to illuminate the structure-activity relationships (SAR) that govern their efficacy, particularly in the realms of oncology and kinase inhibition. While specific biological data for the parent compound, this compound, is not extensively available in the public domain, a critical examination of its structurally related analogs provides profound insights into the potential of this chemical class.

The Core Scaffold: this compound

The foundational structure combines two key moieties:

-

1-Methyl-1H-tetrazole: This five-membered nitrogen-rich heterocycle is a well-established carboxylic acid bioisostere.[1] Its acidic proton and planar structure allow it to participate in hydrogen bonding and other non-covalent interactions with biological targets. The methyl group on the nitrogen at position 1 (N1) influences the electronic properties and steric bulk of the tetrazole ring.

-

Phenylamine (Aniline): This fragment is a common feature in a multitude of biologically active compounds, notably as a "hinge-binding" motif in many kinase inhibitors. The amino group can act as a hydrogen bond donor, while the phenyl ring can be substituted to modulate potency, selectivity, and pharmacokinetic properties.

The strategic combination of these two fragments in this compound creates a molecule with significant potential for biological activity, particularly as an inhibitor of protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in diseases like cancer.

Comparative Analysis of Analog Classes

To understand the therapeutic potential of the this compound scaffold, we will examine the biological activities of several classes of its analogs, where the core structure is elaborated with additional rings and substituents.

Phenylamino-Pyrimidine Analogs as CDK9 Inhibitors

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcription and a promising target in oncology. A series of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines have been identified as highly potent CDK9 inhibitors.[2] While not direct analogs, these compounds share the crucial phenylamino substructure and demonstrate the impact of elaborating on this core.

| Compound ID | Structure | CDK9 IC50 (nM) | Selectivity vs. CDK2 |

| 12u | 4-(1-Methyl-1H-pyrazol-4-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)phenyl)pyrimidin-2-amine | 7 | >80-fold |

Data sourced from Shao et al., J Med Chem. 2013.[2]

Key Insights:

-

The phenylamino moiety is crucial for activity, likely interacting with the hinge region of the kinase.

-

Substitution on the pyrimidine and thiazole rings significantly influences potency and selectivity. Compound 12u , with its extended side chain, demonstrates that modifications distal to the core phenylamine can dramatically enhance inhibitory activity.[2]

Pyrazolo-Tetrazolo-Triazine Analogs with Potent Anticancer Activity

A compelling class of analogs are the pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine sulfonamides, which incorporate a tetrazole ring within a fused heterocyclic system. These compounds have demonstrated potent cytotoxic and pro-apoptotic activity against various cancer cell lines.[5][6]

| Compound ID | Cancer Cell Line | IC50 (µM) |

| MM125 | HT-29 (Colon) | 0.27 ± 0.02 |

| BxPC-3 (Pancreatic) | 0.21 ± 0.02 | |

| MM137 | BxPC-3 (Pancreatic) | 0.16 |

| PC-3 (Prostate) | 0.11 | |

| HCT-116 (Colon) | 0.11 |

Data sourced from Mojzych et al., Molecules 2020 and MDPI 2021.[5][6]

Key Insights:

-

The fusion of the tetrazole into a rigid, planar tricyclic system leads to highly potent anticancer activity in the nanomolar to low micromolar range.[5][6]

-

These compounds exhibit a degree of selectivity for cancer cells over normal cell lines, a desirable characteristic for potential therapeutics.[5]

-

The mechanism of action is linked to the induction of apoptosis, a form of programmed cell death.[6]

Pyrazolyl-Aniline Derivatives as CDK2 Inhibitors

Further demonstrating the versatility of the phenylamine core, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have been synthesized and evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), another key regulator of the cell cycle.[7]

| Compound ID | Target | IC50 (µM) | Anticancer Activity (MCF-7, IC50 µM) |

| 5a | CDK2/cyclin E | 0.98 ± 0.06 | 1.88 ± 0.11 |

Data sourced from Li et al., Bioorg Med Chem Lett. 2012.[7]

Key Insights:

-

Compound 5a showcases that attaching a substituted pyrazole to the aniline nitrogen can yield potent CDK2 inhibitors with corresponding anticancer activity.[7]

-

Molecular docking studies suggest that these compounds bind to the ATP-binding site of CDK2, highlighting the importance of the overall shape and electronic properties of the molecule for kinase inhibition.[7]

Structure-Activity Relationship (SAR) Summary

Based on the comparative analysis of these analogs, several key SAR trends emerge for the broader class of tetrazole- and phenylamine-containing compounds:

-

Core Rigidity: Fusing the core heterocycles into more rigid, planar systems, as seen in the pyrazolo-tetrazolo-triazines, appears to be a successful strategy for enhancing anticancer potency.[5][6]

-

Phenyl Ring Substitution: The substitution pattern on the phenylamine ring is critical for tuning potency and selectivity. Electron-donating or -withdrawing groups, as well as bulky side chains, can dramatically alter the biological activity by influencing binding interactions and physicochemical properties.

-

Vectorial Elaboration: As demonstrated by the CDK9 inhibitors, extending the molecule with functionalized side chains from various positions on the core scaffold can lead to significant gains in potency and selectivity.[2]

-

Bioisosteric Replacement: The tetrazole ring serves as an effective bioisostere for other functionalities, and its incorporation into diverse molecular frameworks can lead to novel biological activities.[1]

Caption: Structure-Activity Relationship (SAR) overview.

Experimental Protocols

The biological activities of the presented analogs were determined using standardized in vitro assays. Below are representative protocols for cytotoxicity and kinase inhibition assessment.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of living cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HT-29, BxPC-3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The test compounds (e.g., MM125, MM137) are dissolved in DMSO and then diluted in cell culture medium to various concentrations. The cells are treated with the compounds and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Kinase Inhibition Assay

This type of assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: A common format involves measuring the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction. This can be detected using various methods, including fluorescence, luminescence, or radioactivity.

Protocol (Generic Luminescence-Based Assay):

-

Reaction Setup: In a 96-well plate, the kinase (e.g., CDK9), its specific substrate, and the test compound at various concentrations are combined in a kinase buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of ATP. The plate is incubated at room temperature for a specified time (e.g., 60 minutes).

-

Detection: A detection reagent is added that stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP remaining. Thus, a lower signal indicates higher kinase activity (more ATP consumed).

-

Signal Measurement: The luminescence is measured using a plate reader.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction with no inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.

Caption: Workflow for a generic kinase inhibition assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. While direct biological data for this parent compound is limited, the extensive research on its structural analogs reveals a rich field of chemical and biological diversity. The comparative analysis presented in this guide demonstrates that modifications to this core structure, such as ring fusion and side-chain elaboration, can lead to highly potent and selective inhibitors of key biological targets like protein kinases. The potent anticancer activities observed for several analog classes underscore the therapeutic potential embedded within this chemical space. Future research focused on the synthesis and biological evaluation of a focused library of derivatives of this compound is warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further preclinical development.

References

-

Shao, H., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. Journal of Medicinal Chemistry, 56(3), 640-59. [Link]

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. (n.d.). Retrieved February 14, 2026, from [Link]

-

Mojzych, M., et al. (2020). The Effect of Novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b][2][3][4]triazine Sulfonamide Derivatives on Apoptosis and Autophagy in DLD-1 and HT-29 Colon Cancer Cells. International Journal of Molecular Sciences, 21(15), 5221. [Link]

-

4-(1H-tetrazol-5-ylmethyl)aniline Properties. (n.d.). Retrieved February 14, 2026, from [Link]

-

Illustrates the synthesis and structure–activity relationship of... | Download Scientific Diagram. (n.d.). Retrieved February 14, 2026, from [Link]

-

Mojzych, M., et al. (2021). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 26(11), 3415. [Link]

-

Li, Z., et al. (2012). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Bioorganic & Medicinal Chemistry Letters, 22(16), 5248-52. [Link]

-

Kubinski, K., et al. (2014). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 73-8. [Link]

-

Khan, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(19), 6598. [Link]

-

Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][4]triazine Sulfonamides in Normal and Cancer Cells In Vitro. (2022). International Journal of Molecular Sciences, 23(19), 11409. [Link]

-

Nichols, D. E., et al. (1978). Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. NIDA Research Monograph, (22), 199-217. [Link]

-

Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1076-1085. [Link]

-

Data on synthesis and structure–activity relationships of tetrazolato-bridged dinuclear platinum(II) complexes. (2022). Data in Brief, 40, 107775. [Link]

-

(1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. (2021). Molbank, 2021(1), M1199. [Link]

-

Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2017). Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3473. [Link]

-